molecular formula C12H8N2O2 B2838016 6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile CAS No. 695192-12-2

6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile

Cat. No.: B2838016
CAS No.: 695192-12-2
M. Wt: 212.208
InChI Key: GIOCCYRXWLFQCT-UHFFFAOYSA-N
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Description

6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile is a heterocyclic compound that features a pyrrole ring fused to a benzodioxole moiety with a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(1H-pyrrol-1-yl)-1,3-benzodioxole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrole ring with a benzodioxole moiety and a nitrile group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-pyrrol-1-yl-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-7-9-5-11-12(16-8-15-11)6-10(9)14-3-1-2-4-14/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOCCYRXWLFQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327527
Record name 6-pyrrol-1-yl-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

695192-12-2
Record name 6-pyrrol-1-yl-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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